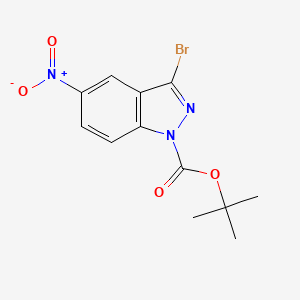

1-Boc-3-bromo-5-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-5-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYOEKHPBGLTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Boc-3-bromo-5-nitro-1H-indazole: A Key Building Block in Kinase Inhibitor Discovery

CAS Number: 473416-22-7

Authored by a Senior Application Scientist

This document provides an in-depth technical overview of tert-butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate (1-Boc-3-bromo-5-nitro-1H-indazole), a critical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, provide a robust, field-proven synthesis protocol, and explore its strategic applications, particularly in the synthesis of targeted kinase inhibitors.

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and indole, which allows it to effectively interact with a wide range of biological targets.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-protozoal properties.[1][3]

This compound is a particularly valuable building block due to its orthogonal functionalization. The tert-butoxycarbonyl (Boc) group provides stable protection for the N1 position of the indazole ring, while the bromine atom at the C3 position and the nitro group at the C5 position serve as versatile handles for subsequent chemical modifications.[4] This arrangement allows for a controlled, stepwise elaboration of the molecule, making it an ideal starting point for the construction of complex molecular libraries aimed at discovering novel therapeutics.[4] Specifically, the C3-bromo and C5-amino (derived from the nitro group) functionalities are pivotal for creating molecules that target the ATP-binding site of protein kinases, a major class of enzymes implicated in cancer and inflammatory diseases.[5][6]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 473416-22-7 | [7][8] |

| Molecular Formula | C₁₂H₁₂BrN₃O₄ | [7][9] |

| Molecular Weight | 342.15 g/mol | [7][9] |

| Appearance | Off-white to white solid | [10] |

| Storage | Store in refrigerator (2 to 8 °C) under an inert atmosphere | [10] |

Predicted data from computational models.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is reliably achieved through a two-step process: the bromination of the commercially available 5-nitro-1H-indazole, followed by the protection of the indazole nitrogen with a Boc group. This protocol is designed for high yield and scalability.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

This procedure is adapted from a patented method, chosen for its high yield and operational simplicity.[10] The electrophilic bromination occurs selectively at the C3 position of the electron-rich indazole ring, which is activated by the pyrazole nitrogen atoms and directed by the existing substituent at C5.

Materials:

-

5-Nitro-1H-indazole

-

Bromine (Br₂)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve 5-nitro-1H-indazole in DMF (approx. 10 mL of DMF per 1 g of indazole) in a three-necked flask equipped with a stirrer and a dropping funnel.[10]

-

Cool the solution to a temperature between -5°C and 0°C using an ice-salt bath.[10]

-

Slowly add a solution of bromine (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below 0°C.[10]

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.[10]

-

Slowly warm the mixture to 35-40°C and maintain this temperature for approximately 10-12 hours, monitoring the reaction by TLC until the starting material is consumed.[10]

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove residual DMF, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole as a solid.[10] A yield of over 90% can be expected.[10]

Step 2: Synthesis of this compound

This is a standard and highly efficient Boc-protection protocol, catalyzed by DMAP. The reaction selectively occurs at the more nucleophilic N1 position of the indazole ring.[11]

Materials:

-

3-Bromo-5-nitro-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Water, Brine

Procedure:

-

Suspend 3-bromo-5-nitro-1H-indazole in dichloromethane (DCM).

-

Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the cooled suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.[11]

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water and brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate for synthesizing potent and selective kinase inhibitors.[4] The strategic placement of its functional groups allows for sequential, high-yielding cross-coupling reactions.

-

Suzuki or Stille Coupling at C3: The C3-bromo position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a variety of aryl or heteroaryl moieties. This is a common strategy for targeting the "hinge-binding" region of protein kinases.[6]

-

Reduction of Nitro Group: The C5-nitro group can be readily reduced to a primary amine (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This newly formed aniline moiety is a key attachment point for building the "solvent-front" region of the inhibitor, often via amide bond formation or further cross-coupling reactions.

-

Deprotection and N1 Functionalization: The Boc group can be easily removed under acidic conditions (e.g., TFA in DCM) to reveal the N1-H, which can then be alkylated or arylated to further explore the inhibitor's structure-activity relationship (SAR).

This multi-faceted reactivity allows chemists to rapidly generate a library of diverse indazole derivatives for screening against various kinase targets.

Illustrative Signaling Pathway and Inhibitor Action

Many indazole-based drugs, such as Axitinib, function by inhibiting Receptor Tyrosine Kinases (RTKs) like VEGFR, which are crucial for tumor angiogenesis.[5] A novel inhibitor synthesized from our title compound would likely act in a similar manner.

Caption: Generalized RTK signaling pathway inhibited by an indazole-based drug.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves, a lab coat, and safety glasses.

-

Inhalation: Avoid breathing dust. May cause irritation to the respiratory tract.

-

Skin/Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

-

Fire/Explosion: Avoid mixing with strong oxidizing agents. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this compound.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its well-defined points of orthogonal reactivity make it an indispensable tool for medicinal chemists engaged in the synthesis of novel heterocyclic compounds, particularly for the development of targeted kinase inhibitors in oncology and other therapeutic areas. The robust synthesis protocol and clear application pathway outlined in this guide provide researchers with the necessary information to confidently incorporate this building block into their drug discovery programs.

References

- ANHUI SHIHUA HUAGONG CHEMICAL Co Ltd. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

ChemBK. (2024). 3-Bromo-5-nitro-1H-indazole. ChemBK. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. CRO SPLENDID LAB. [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743–746. [Link]

-

Prisun Pharmatech. (n.d.). This compound|473416-22-7. Prisun Pharmatech. [Link]

-

IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr. [Link]

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7354. [Link]

-

Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 96, 117524. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. [Link]

- Aguilera-Venegas, B., et al. (2017). 5-nitroindazole derivatives and use thereof as antiprotozoal agents.

-

Pozo-Martínez, J., et al. (2023). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 28(20), 7111. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. splendidlab.in [splendidlab.in]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. This compound (473416-22-7) for sale [vulcanchem.com]

- 10. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 11. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

1-Boc-3-bromo-5-nitro-1H-indazole molecular weight

An In-depth Technical Guide to 1-Boc-3-bromo-5-nitro-1H-indazole

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate (this compound), a pivotal intermediate in modern medicinal chemistry. We will delve into the fundamental properties of this compound, provide a detailed, field-proven synthesis protocol, and explore its strategic applications in drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structure, which can be considered a bioisostere of indole, allows it to form crucial hydrogen bond donor and acceptor interactions with biological targets.[2] This mimicry is particularly effective in the design of protein kinase inhibitors, where the indazole core can engage with the hinge region of the ATP-binding site.[2] Marketed drugs such as Axitinib (a kinase inhibitor) and Granisetron (a 5-HT3 antagonist) feature the indazole core, underscoring its therapeutic relevance.[1][2] The strategic functionalization of the indazole scaffold is therefore a cornerstone of many drug discovery programs.

Core Compound Profile: this compound

This compound is a specifically engineered derivative designed for maximum synthetic utility. Each functional group serves a distinct and critical purpose:

-

Indazole Core : Provides the foundational pharmacophore for biological target engagement.

-

tert-Butoxycarbonyl (Boc) Group : A robust protecting group for the N1 position of the indazole. Its presence prevents unwanted side reactions at this nitrogen and directs reactivity to other positions. It can be removed under specific acidic conditions, allowing for late-stage functionalization.[3]

-

3-Bromo Substituent : This bromine atom is a versatile synthetic handle. It is strategically positioned for participation in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkyl, and amino moieties.[4][5]

-

5-Nitro Group : An electron-withdrawing group that influences the reactivity of the ring system. Critically, it can be readily reduced to an amine, which can then be used for further derivatization, such as amide bond formation or sulfonylation, expanding the chemical space accessible from this single intermediate.[4]

Physicochemical Properties

The key quantitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂BrN₃O₄ | [6][7] |

| Molecular Weight | 342.15 g/mol | [6][7][8] |

| CAS Number | 473416-22-7 | [7] |

| Appearance | Off-white to white solid | [7] |

| Predicted Boiling Point | 452.6 ± 48.0 °C at 760 Torr | [7] |

| Storage | Room temperature, dry conditions | [4] |

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated pathway derived from established chemical principles for indazole synthesis.[9][10]

Diagram of Synthesis Workflow

Caption: Multi-step synthesis of the target compound.

Step 1: Nitration of 1H-Indazole

-

Rationale : This initial step introduces the nitro group at the 5-position, a common and predictable outcome for electrophilic aromatic substitution on the indazole ring.

-

Protocol :

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 1H-indazole (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

-

Once addition is complete, add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5-nitro-1H-indazole.[10]

-

Step 2: Bromination of 5-Nitro-1H-indazole

-

Rationale : The electron-withdrawing nitro group deactivates the benzene ring, making the C3 position of the pyrazole ring the most susceptible to electrophilic bromination.

-

Protocol :

-

Suspend 5-nitro-1H-indazole (1.0 eq) in glacial acetic acid.

-

Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the mixture to room temperature and pour it into a solution of sodium bisulfite to quench excess bromine.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Filter the solid, wash with water, and dry to obtain crude 3-bromo-5-nitro-1H-indazole.[9]

-

Step 3: N-Boc Protection

-

Rationale : This step protects the reactive N-H group to enable selective functionalization at the bromine- and nitro-bearing positions in subsequent reactions. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent, and DMAP acts as a nucleophilic catalyst to accelerate the reaction.[3]

-

Protocol :

-

Dissolve 3-bromo-5-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification

The crude product from Step 3 is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white to off-white solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Structural evaluation is typically carried out using methods like IR, Mass spectrometry, and ¹H-NMR spectroscopy.[11]

-

¹H-NMR : Confirms the presence of the Boc group (singlet at ~1.7 ppm), and aromatic protons with characteristic shifts and coupling constants consistent with the substitution pattern.

-

Mass Spectrometry (MS) : Verifies the molecular weight of the compound (342.15 g/mol ) and shows the characteristic isotopic pattern for a monobrominated compound.

-

Infrared (IR) Spectroscopy : Shows characteristic absorption bands for the N-O stretching of the nitro group (~1520 and 1340 cm⁻¹) and the C=O stretching of the Boc carbonyl group (~1740 cm⁻¹).

Applications in Drug Discovery

The synthetic utility of this compound is best illustrated by its role as a versatile platform for generating libraries of complex molecules.

Diagram of Synthetic Utility

Caption: Synthetic pathways from the core intermediate.

Cross-Coupling Reactions at the C3 Position

The C3-bromo substituent is primed for palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of various substituents, a key strategy in structure-activity relationship (SAR) studies.[4]

-

Suzuki Coupling : Reaction with aryl or heteroaryl boronic acids introduces diverse aromatic systems.

-

Buchwald-Hartwig Amination : Reaction with primary or secondary amines allows for the formation of C-N bonds, introducing functionalities crucial for interacting with many biological targets.

Derivatization at the C5 Position

The nitro group serves as a masked amine.

-

Nitro Reduction : The nitro group can be selectively reduced to a primary amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation).

-

Amine Functionalization : The resulting 5-aminoindazole is a versatile intermediate in its own right. It can undergo acylation, sulfonylation, or reductive amination to further elaborate the molecule, adding points of diversity and modulating physicochemical properties like solubility.[4]

This dual functionality allows for a divergent synthetic approach, where a common intermediate is used to rapidly generate a library of analogues for biological screening.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups—a Boc-protected nitrogen, a bromine atom for cross-coupling, and a reducible nitro group—provide chemists with a powerful and flexible platform. A thorough understanding of its properties, synthesis, and reactivity is essential for any research program focused on the development of novel indazole-based therapeutics.

References

-

CRO SPLENDID LAB. This compound. [Link]

-

Blotz Fine Chemicals. CAS 473416-22-7 | this compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Hoffman Fine Chemicals. CAS 473416-22-7 | this compound. [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

ChemBK. 3-Bromo-5-nitro-1H-indazole. [Link]

-

National Center for Biotechnology Information. 5-Nitroindazole. PubChem Compound Summary for CID 21501. [Link]

-

Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

-

Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. soc.chim.it [soc.chim.it]

- 6. splendidlab.in [splendidlab.in]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. chembk.com [chembk.com]

- 10. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]

1-Boc-3-bromo-5-nitro-1H-indazole structure

An In-depth Technical Guide to 1-Boc-3-bromo-5-nitro-1H-indazole: A Keystone Building Block in Modern Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in contemporary drug discovery and development. We will delve into its structural attributes, synthesis, and characterization, with a particular focus on the causality behind the synthetic strategies employed. The guide will elucidate the compound's reactivity, highlighting its utility in sophisticated chemical transformations such as palladium-catalyzed cross-coupling reactions and sequential functionalization. Furthermore, we will explore its application as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a bioisostere of indole and a privileged structure for interacting with a wide array of biological targets.[1][2][3] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Within this chemical class, this compound stands out as a particularly strategic building block. Its structure is pre-functionalized with three distinct and orthogonally reactive moieties, offering a robust platform for the systematic construction of complex molecular architectures.

-

The Indazole Core: Serves as the foundational scaffold, often crucial for binding to target proteins like kinases.[2]

-

The C3-Bromo Group: Acts as a versatile synthetic handle, primarily for introducing molecular diversity through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5][6]

-

The C5-Nitro Group: An electron-withdrawing group that can be readily reduced to an amine, providing a secondary point for derivatization and property modulation.[5]

-

The N1-Boc Group: A tert-butyloxycarbonyl protecting group that ensures regiochemical control during synthesis by masking the reactive N-H proton, preventing undesired side reactions. Its lability under specific acidic or basic conditions allows for timely deprotection.[7][8]

This trifecta of functionalities makes this compound an invaluable intermediate for creating libraries of compounds in the pursuit of novel therapeutics.[5]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. The general pathway involves the bromination of a commercially available nitroindazole followed by N-protection.

Synthetic Pathway

A logical and field-proven approach begins with 5-nitro-1H-indazole, proceeds through bromination at the C3 position, and culminates in the protection of the N1 position.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

This step involves the electrophilic bromination of the indazole ring. The C3 position is the most reactive site for such substitutions on the NH-free indazole nucleus.[6]

-

Rationale: The synthesis starts with 5-nitro-1H-indazole.[9] A solution of bromine is added dropwise to a solution of the starting material in N,N-dimethylformamide (DMF).[9] DMF is an excellent solvent for this reaction, facilitating the dissolution of the starting material and promoting the desired reactivity. The reaction is typically initiated at a low temperature (-5°C) to control the exothermic nature of the bromination and then gradually warmed to ensure completion.[9] The high yield (often exceeding 95%) makes this a robust and scalable process.[9]

-

Protocol:

-

Under an inert nitrogen atmosphere, charge a reaction vessel with 5-nitro-1H-indazole (1.0 eq).

-

Add DMF (approx. 10 mL per gram of starting material) and stir until fully dissolved.

-

Cool the reaction mixture to -5°C to 0°C using an ice-salt bath.

-

Slowly add a solution of bromine (1.1 eq) in DMF dropwise, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 1 hour.

-

Slowly warm the reaction to 35-40°C and maintain for 10-12 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, the mixture is worked up, typically by quenching with a reducing agent (e.g., sodium thiosulfate solution) and then precipitating the product by adding water.

-

The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield 3-bromo-5-nitro-1H-indazole as a light yellow solid.[10]

-

Step 2: Synthesis of this compound

This is a standard protection reaction for the indazole nitrogen.

-

Rationale: The N-H of the indazole ring is nucleophilic and can interfere with subsequent reactions, particularly metal-catalyzed couplings. Protection with a Boc group is a common strategy.[7] The reaction is performed using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11][12] DMAP acts as a nucleophilic catalyst, accelerating the acylation of the indazole nitrogen.

-

Protocol:

-

Dissolve 3-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous DCM in a dry reaction flask.

-

Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.[12]

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound.

-

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂BrN₃O₄ | [13][14] |

| Molecular Weight | 342.15 g/mol | [13][14] |

| Appearance | Light yellow crystal or powder | [10] |

| Melting Point | Approx. 210-214°C | [10] |

| Solubility | Soluble in DMSO, ethanol; slightly soluble in water | [10] |

| CAS Number | 473416-22-7 | [13][14] |

-

¹H NMR: Expected signals would correspond to the protons on the aromatic ring and the nine equivalent protons of the tert-butyl group of the Boc protector.

-

¹³C NMR: Will show distinct signals for the carbons of the indazole core, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine, confirming its presence, with the molecular ion peak corresponding to the calculated molecular weight.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its functional groups, which allows for a planned, sequential modification of the scaffold.

Caption: Reactivity pathways of this compound.

C3-Position: The Cross-Coupling Handle

The bromine atom at the C3 position is the primary site for introducing complexity. It readily participates in palladium-catalyzed cross-coupling reactions.[5]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the bromoindazole with a variety of aryl or heteroaryl boronic acids.[6][15] This is arguably the most common transformation used with this building block to explore structure-activity relationships (SAR) by introducing different aromatic substituents.[6]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond, enabling the introduction of various amine functionalities at the C3 position. This is critical for synthesizing compounds that may interact with specific amino acid residues in a protein's active site.

-

Causality: The Boc group at N1 is crucial here. Without it, the acidic N-H proton could interfere with the organometallic reagents used in the coupling cycle. Furthermore, N-arylation can sometimes compete with C-arylation in unprotected indazoles. The Boc group directs the reaction exclusively to the C3-bromo position.

N1-Position: The Regioselective Director

The Boc group is a robust but readily cleavable protecting group. Its removal unmasks the N-H group for further functionalization or to serve as a hydrogen bond donor in the final molecule.

-

Acidic Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM efficiently removes the Boc group at room temperature.[7]

-

Basic Deprotection: For substrates sensitive to acid, basic conditions can be employed. A catalytic amount of sodium methoxide (NaOMe) in methanol is highly effective for the deprotection of N-Boc indazoles.[7][8] This orthogonality is a significant advantage in multi-step synthesis.[7]

C5-Position: The Latent Amine

The nitro group is a powerful electron-withdrawing group that can be transformed into a versatile amino group.

-

Reduction: The nitro group can be selectively reduced to a primary amine using various methods, such as tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂ over Pd/C), or iron powder in acidic media. This transformation converts an electron-withdrawing group into an electron-donating one, significantly altering the electronic properties of the molecule.

-

Further Functionalization: The resulting aniline can undergo a plethora of reactions:

-

Amide or Sulfonamide formation: Acylation or sulfonylation to probe interactions with the target protein.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halogens).

-

Application in Drug Discovery: A Case Study in Kinase Inhibitor Design

Indazole-based compounds are prevalent among kinase inhibitors, where the indazole scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein kinase.[2][4] this compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors.[5]

A hypothetical workflow for developing a kinase inhibitor demonstrates the utility of this building block:

-

Core Construction (Suzuki Coupling): The C3-bromo position is coupled with a selected aryl or heteroaryl boronic acid (Fragment A) to build the core structure that will interact with the hydrophobic regions of the kinase active site.

-

Solvent-Front Moiety Introduction (Nitro Reduction & Amidation): The C5-nitro group is reduced to an amine. This amine is then acylated with a carboxylic acid (Fragment B), which is designed to extend towards the solvent-exposed region of the ATP-binding pocket, often to improve solubility and pharmacokinetic properties.

-

Final Modification (Deprotection & N-Alkylation): The N1-Boc group is removed. The resulting N-H can be left as is to act as a hydrogen bond donor with the kinase hinge region, or it can be alkylated to further optimize binding or cell permeability.

This systematic, step-wise approach allows for the rapid generation of a diverse library of analogues for SAR studies, a cornerstone of modern medicinal chemistry.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes, as the compound may be an irritant.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide medicinal chemists with a reliable and versatile platform for the efficient synthesis of complex, biologically active molecules. The ability to selectively modify the C3, C5, and N1 positions allows for a systematic exploration of chemical space, accelerating the discovery and optimization of new drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage the power of the privileged indazole scaffold.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.

-

3-Bromo-5-nitro-1H-indazole. ChemBK. Available at: [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Dovepress. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. Available at: [Link]

-

potent 5-nitroindazole derivatives. Science.gov. Available at: [Link]

-

Medicinal Significance of Nitroimidazoles. (2001). NISCAIR. Available at: [Link]

-

Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). National Institutes of Health. Available at: [Link]

-

Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006). ResearchGate. Available at: [Link]

-

This compound. CRO SPLENDID LAB. Available at: [Link]

-

CAS 473416-22-7 | this compound. Hoffman Fine Chemicals. Available at: [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Institutes of Health. Available at: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health. Available at: [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. splendidlab.in [splendidlab.in]

- 14. hoffmanchemicals.com [hoffmanchemicals.com]

- 15. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]

1-Boc-3-bromo-5-nitro-1H-indazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole

Authored by a Senior Application Scientist

Introduction

This compound is a key heterocyclic building block in contemporary medicinal chemistry. Its trifunctional nature—a Boc-protected nitrogen, a reactive bromine atom, and a nitro group—makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of directing reactivity, while the bromo and nitro functionalities serve as handles for a variety of synthetic transformations, including cross-coupling reactions and reductions, respectively. This guide provides a detailed exploration of the viable synthetic pathways to this important compound, offering insights into the strategic considerations and experimental nuances required for its successful preparation.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several distinct routes, primarily revolving around the sequence of bromination, nitration, and Boc-protection of the parent 1H-indazole scaffold. The choice of pathway is critical, as it directly impacts the overall yield, purity, and scalability of the synthesis due to the regioselectivity of the electrophilic substitution reactions on the indazole ring.

Two primary retrosynthetic disconnections are considered the most logical and efficient:

-

Pathway A: Late-Stage Boc Protection. This strategy involves the initial functionalization of the indazole core with the bromo and nitro groups, followed by the final protection of the N1 position.

-

Pathway B: Early-Stage Boc Protection. In this alternative, the indazole nitrogen is first protected, followed by sequential bromination and nitration.

Below, we will dissect each pathway, providing a theoretical and practical framework for their execution.

Pathway A: Synthesis via Late-Stage Boc Protection

This pathway commences with the functionalization of the indazole ring, capitalizing on the inherent reactivity of the C3 and C5 positions, followed by the protection of the N1-H.

Workflow Diagram: Pathway A

Caption: Synthetic route starting with nitration of 1H-indazole.

Step 1: Nitration of 1H-Indazole to 5-Nitro-1H-indazole

The nitration of 1H-indazole is a well-established electrophilic aromatic substitution. The reaction typically proceeds with a mixture of nitric and sulfuric acids. The regioselectivity is governed by the electronic properties of the indazole ring system, with the 5-position being the most favorable site for nitration.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 1H-indazole in portions, ensuring the temperature does not exceed 10 °C.

-

To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

-

Filter the solid, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum to yield 5-nitro-1H-indazole as a solid.[3]

| Reagent/Solvent | Molar Ratio | Key Parameters |

| 1H-Indazole | 1.0 eq | Starting Material |

| Conc. H₂SO₄ | - | Solvent/Catalyst |

| Conc. HNO₃ | 1.1 eq | Nitrating Agent |

| Temperature | 0-10 °C | Control of Exotherm |

| Reaction Time | 2-4 hours | Monitored by TLC |

Step 2: Bromination of 5-Nitro-1H-indazole to 3-Bromo-5-nitro-1H-indazole

With the 5-position blocked by the nitro group, the subsequent bromination selectively occurs at the C3 position. This transformation can be efficiently achieved using elemental bromine in a suitable solvent like N,N-dimethylformamide (DMF).[4]

Experimental Protocol:

-

Under an inert atmosphere (e.g., nitrogen), dissolve 5-nitro-1H-indazole in DMF in a three-necked flask.[4]

-

Cool the reaction mixture to -5 °C.[4]

-

Slowly add a solution of bromine in DMF dropwise, maintaining the temperature between 0 and -5 °C.[4]

-

After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[4]

-

The reaction mixture is then quenched with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

The product is typically isolated by precipitation upon addition of water, followed by filtration and drying. This method has been reported to yield the product in high purity and up to 95% yield.[4]

| Reagent/Solvent | Molar Ratio | Key Parameters |

| 5-Nitro-1H-indazole | 1.0 eq | Starting Material |

| Bromine | 1.1 eq | Brominating Agent |

| DMF | - | Solvent |

| Temperature | -5 °C to RT | Controlled Addition |

| Reaction Time | 12 hours | Monitored by TLC |

Step 3: Boc Protection of 3-Bromo-5-nitro-1H-indazole

The final step is the protection of the indazole nitrogen. The N1 position is generally more thermodynamically favored for substitution.[5][6] The standard protocol involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

-

Dissolve 3-bromo-5-nitro-1H-indazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7][8]

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.[2]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.[2]

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.[8]

| Reagent/Solvent | Molar Ratio | Key Parameters |

| 3-Bromo-5-nitro-1H-indazole | 1.0 eq | Starting Material |

| Boc₂O | 1.1 eq | Protecting Group Source |

| DMAP | 0.1 eq | Catalyst |

| Dichloromethane | - | Solvent |

| Temperature | Room Temperature | Mild Conditions |

Pathway B: Synthesis via Early-Stage Boc Protection

This approach prioritizes the protection of the indazole nitrogen early in the synthesis, which can influence the regioselectivity of the subsequent electrophilic substitution reactions.

Workflow Diagram: Pathway B

Caption: Alternative route beginning with Boc protection of 1H-indazole.

Step 1: Boc Protection of 1H-Indazole

The initial step involves the protection of the parent 1H-indazole using the same methodology as described in Pathway A, Step 3.

Step 2: Bromination of 1-Boc-1H-indazole

The bromination of 1-Boc-1H-indazole is expected to proceed regioselectively at the C3 position. The electron-withdrawing nature of the Boc group at N1 deactivates the pyrazole ring, but the C3 position remains the most nucleophilic carbon. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations.[9]

Experimental Protocol:

-

Dissolve 1-Boc-1H-indazole in a solvent like acetonitrile or dichloromethane.

-

Add N-bromosuccinimide (NBS) in one portion at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then worked up by washing with aqueous sodium thiosulfate and brine.

-

The organic layer is dried and concentrated, and the product, 1-Boc-3-bromo-1H-indazole, can be purified by chromatography.

Step 3: Nitration of 1-Boc-3-bromo-1H-indazole

This is the most critical step in this pathway. The nitration of the Boc-protected bromoindazole requires careful control of conditions to achieve the desired regioselectivity for the 5-position. The presence of the Boc group and the bromine atom will influence the electronic density of the benzene ring. Traditional nitrating conditions (HNO₃/H₂SO₄) may be too harsh and could lead to deprotection or side reactions. Milder nitrating agents may be necessary.

Experimental Protocol (Proposed):

-

Dissolve 1-Boc-3-bromo-1H-indazole in a suitable solvent, such as concentrated sulfuric acid at low temperature.

-

Slowly add a nitrating agent, such as potassium nitrate or fuming nitric acid, while maintaining a low temperature (e.g., 0 °C).

-

Stir the reaction for a defined period, carefully monitoring for the formation of the desired product and any byproducts.

-

The reaction would be quenched by pouring onto ice, followed by extraction with an organic solvent.

-

Purification by column chromatography would likely be required to isolate the this compound from other potential regioisomers.

Comparative Analysis of Pathways

| Pathway | Pros | Cons |

| A (Late-Stage Boc Protection) | - Well-established and high-yielding steps for nitration and bromination of the unprotected indazole.[4] - Regioselectivity is generally predictable and high. | - Handling of highly functionalized, potentially sensitive intermediates before protection. |

| B (Early-Stage Boc Protection) | - Potentially milder overall conditions. - The Boc group can help to solubilize intermediates. | - The nitration of the Boc-protected bromo-indazole may suffer from poor regioselectivity, leading to mixtures of isomers. - Risk of Boc-deprotection under harsh nitrating conditions. |

Based on the available literature and established synthetic principles, Pathway A (Late-Stage Boc Protection) represents the more robust and reliable route for the synthesis of this compound. The regioselectivity of the initial nitration and subsequent bromination on the unprotected indazole core is well-defined and leads to the desired 3-bromo-5-nitro-1H-indazole intermediate in high yield. The final Boc protection is a standard and high-yielding transformation. This pathway avoids the potential regioselectivity issues and harsh conditions associated with the nitration of the pre-functionalized and protected indazole in Pathway B.

Safety Information

-

Nitration: The use of concentrated nitric and sulfuric acids is hazardous. These are highly corrosive and the reaction is exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. An ice bath should be readily available to control the reaction temperature.

-

Bromination: Bromine is highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate PPE. Have a solution of sodium thiosulfate available to neutralize any spills.

-

General Precautions: All organic solvents are flammable. Avoid open flames and sparks. Handle all chemical reagents in accordance with their Safety Data Sheets (SDS).[10]

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.

-

ChemBK. 3-Bromo-5-nitro-1H-indazole. Available from: [Link]

-

ResearchGate. Iron promoted C3‐H nitration of indazole. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

-

International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

-

PubMed. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Available from: [Link]

-

CRO SPLENDID LAB. This compound. Available from: [Link]

- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold. Available from: [Link]

- Sapeta, K., & Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.

-

CRO SPLENDID LAB. This compound. Available from: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

-

National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

-

National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

-

ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

-

MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available from: [Link]

-

University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. soc.chim.it [soc.chim.it]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole

Introduction: The Strategic Value of a Functionalized Indazole Core

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The strategic functionalization of the indazole scaffold is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The target molecule of this guide, 1-Boc-3-bromo-5-nitro-1H-indazole, is not an endpoint in itself, but rather a highly versatile and strategically designed intermediate.[3] Its three distinct functional handles—the N1-Boc protecting group, the C3-bromide, and the C5-nitro group—allow for a programmed and sequential introduction of chemical diversity, making it an invaluable building block for the synthesis of complex molecular libraries aimed at drug discovery.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, starting from commercially available 5-nitro-1H-indazole. We will delve into the causality behind experimental choices, ensuring that the protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

Overall Synthetic Strategy

The transformation of 5-nitro-1H-indazole into this compound is efficiently achieved in a two-step sequence. This strategy is predicated on the inherent reactivity of the indazole ring system.

-

Step 1: Regioselective C3-Bromination. The first step involves the electrophilic bromination of the 5-nitro-1H-indazole core. The indazole nucleus is an electron-rich heteroaromatic system. The C3 position is particularly susceptible to electrophilic attack due to the electronic nature of the pyrazole ring.[4] The presence of the electron-withdrawing nitro group at the C5 position deactivates the benzene portion of the molecule towards electrophilic substitution, thereby enhancing the regioselectivity of the bromination at C3.[4]

-

Step 2: N1-Boc Protection. Following bromination, the indazole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is a critical step for subsequent synthetic manipulations. The Boc group is robust enough to withstand a variety of reaction conditions (e.g., palladium-catalyzed cross-couplings at the C3-bromo position) yet can be removed under relatively mild acidic conditions.[5] This protection prevents unwanted side reactions at the acidic N-H proton and modulates the electronic properties of the heterocyclic system.

The complete workflow is illustrated below.

Caption: Overall synthetic workflow from the starting material to the final product.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood.

Part I: Synthesis of 3-bromo-5-nitro-1H-indazole

This protocol is adapted from established methods for the C3-bromination of indazoles.[6] While elemental bromine is effective, N-Bromosuccinimide (NBS) is often preferred in a research setting due to its solid nature and comparative ease of handling.

Table 1: Reagents for C3-Bromination

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 5-nitro-1H-indazole | C₇H₅N₃O₂ | 163.14 | 10.0 g | 61.3 mmol | 1.0 |

| Bromine (Br₂) | Br₂ | 159.81 | 3.3 mL (10.3 g) | 64.4 mmol | 1.05 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 5-nitro-1H-indazole (10.0 g, 61.3 mmol).

-

Add N,N-dimethylformamide (DMF, 100 mL) to the flask and stir until the solid is fully dissolved.

-

Under an inert atmosphere (e.g., nitrogen), cool the reaction mixture to -5 °C using an ice-salt bath.

-

Slowly add bromine (3.3 mL, 64.4 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 0 °C.

-

After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.[6]

-

Slowly allow the reaction to warm to room temperature, then heat to 35-40 °C and maintain for 10-12 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid cake thoroughly with cold water (3 x 100 mL) to remove residual DMF.

-

Dry the collected solid under vacuum at 50 °C to yield 3-bromo-5-nitro-1H-indazole, typically as a yellow to light brown solid. The product can be used in the next step without further purification if purity is deemed sufficient (>95% by LC-MS).

Part II: Synthesis of this compound

This is a standard procedure for the N-protection of indazoles using di-tert-butyl dicarbonate.[7][8]

Table 2: Reagents for N1-Boc Protection

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 3-bromo-5-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.04 | 10.0 g | 41.3 mmol | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 9.9 g | 45.4 mmol | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.5 g | 4.1 mmol | 0.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add 3-bromo-5-nitro-1H-indazole (10.0 g, 41.3 mmol) and dichloromethane (DCM, 150 mL).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.5 g, 4.1 mmol) to the suspension.[8]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (9.9 g, 45.4 mmol) portion-wise to the mixture at room temperature. Effervescence (CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford this compound as a solid.[9]

Safety and Handling Precautions

Adherence to safety protocols is mandatory. The following hazards are associated with the key reagents used in this synthesis:

-

5-Nitro-1H-indazole : May be harmful if swallowed and can cause skin irritation.[10] Standard handling with gloves and safety glasses is required.

-

Bromine (Br₂) / N-Bromosuccinimide (NBS) : Bromine is highly corrosive, toxic, and causes severe burns.[11][12][13] NBS is also corrosive and can cause severe skin burns and eye damage.[11][13] Both must be handled in a chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles.

-

Di-tert-butyl dicarbonate ((Boc)₂O) : Flammable solid and can be fatal if inhaled.[14][15] It is also a skin and eye irritant.[16] Avoid creating dust and handle only in a well-ventilated area, preferably a fume hood.

-

Solvents (DMF, DCM) : N,N-Dimethylformamide (DMF) is a reproductive toxin and is readily absorbed through the skin. Dichloromethane (DCM) is a suspected carcinogen. Always use these solvents in a fume hood and wear appropriate gloves.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Characterization

The final product, this compound, is typically an off-white to yellow solid.[3] Structural confirmation should be performed using standard analytical techniques.

-

¹H NMR : The proton NMR spectrum should show the characteristic peaks for the tert-butyl group (a singlet integrating to 9H at approximately 1.7 ppm) and the aromatic protons on the indazole ring with chemical shifts and coupling patterns consistent with the 3,5-disubstituted pattern.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show the correct molecular ion peak (or [M+Na]⁺) corresponding to the molecular weight of 342.15 g/mol , with the characteristic isotopic pattern for a bromine-containing compound.[17][18]

Conclusion

This guide outlines a reliable and efficient two-step synthesis for producing this compound, a key intermediate for pharmaceutical research and development. By understanding the chemical principles behind the regioselective bromination and the strategic application of the Boc protecting group, researchers can confidently and safely execute this protocol. The methodology is robust and amenable to scale-up, providing a solid foundation for the subsequent exploration of diverse chemical space in drug discovery programs.

References

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. soc.chim.it [soc.chim.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. hoffmanchemicals.com [hoffmanchemicals.com]

- 18. splendidlab.in [splendidlab.in]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. chemscience.com [chemscience.com]

- 24. dl.novachem.com.au [dl.novachem.com.au]

- 25. suru-chem.com [suru-chem.com]

- 26. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 27. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]

- 29. static.cymitquimica.com [static.cymitquimica.com]

- 30. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 31. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 32. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 33. application.wiley-vch.de [application.wiley-vch.de]

- 34. guidechem.com [guidechem.com]

- 35. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. rsc.org [rsc.org]

1-Boc-3-bromo-5-nitro-1H-indazole physical properties

An In-depth Technical Guide to 1-Boc-3-bromo-5-nitro-1H-indazole: Properties, Synthesis, and Application

Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategically functionalized indazole core, featuring a bromine atom for cross-coupling reactions, a nitro group for reduction to a versatile amine, and a Boc-protecting group for synthetic control, makes it an invaluable intermediate. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and robust methodologies for its application in the construction of complex molecular architectures, particularly for the development of kinase inhibitors and other therapeutic agents.

Introduction: A Scaffold for Innovation

The indazole moiety is a privileged scaffold in pharmaceutical sciences, present in a range of FDA-approved drugs. This compound emerges as a highly adaptable intermediate designed for sequential and site-selective modifications.[1]

-

The C3-Bromo Group : This position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[1][2]

-

The C5-Nitro Group : The electron-withdrawing nitro group can be readily reduced to a primary amine.[3] This amine serves as a synthetic handle for amide bond formation, sulfonylation, or reductive amination, enabling extensive derivatization for structure-activity relationship (SAR) studies.

-

The N1-Boc Group : The tert-butoxycarbonyl (Boc) protecting group offers two key advantages. First, it enhances the solubility of the indazole core in common organic solvents. Second, it prevents unwanted side reactions at the N1 position during coupling or reduction steps and can be cleanly removed under acidic conditions when desired.

This trifecta of functionalities allows researchers to employ a divergent synthetic strategy, rapidly generating libraries of complex indazole derivatives from a single, advanced intermediate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is critical to note that while some properties are predicted based on computational models, they provide a valuable baseline for experimental design.

| Property | Value | Source |

| CAS Number | 473416-22-7 | [3] |

| Molecular Formula | C₁₂H₁₂BrN₃O₄ | [1][3][4][5] |

| Molecular Weight | 342.15 g/mol | [1][3][4][5] |

| Appearance | Off-white to white solid | [5] |

| Melting Point | Not experimentally determined in reviewed literature. | [3][5] |

| Boiling Point | 452.6 ± 48.0 °C (Predicted at 760 Torr) | [5] |

| Density | 1.63 ± 0.1 g/cm³ (Predicted at 20°C) | [3][5] |

| Solubility | Not experimentally determined. Expected to be soluble in dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Poorly soluble in water and non-polar solvents like hexanes. | [3][5] |

Predicted Spectroscopic Signature

-

¹H NMR Spectroscopy :

-

Aromatic Region (δ 7.5-8.5 ppm) : Three distinct signals are expected for the protons on the indazole ring. The protons ortho and meta to the electron-withdrawing nitro group will be shifted downfield.

-

Boc Group (δ ~1.7 ppm) : A sharp singlet integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.

-

-

¹³C NMR Spectroscopy :

-

Aromatic/Heterocyclic Region (δ 110-150 ppm) : Seven signals are expected for the carbon atoms of the indazole core.

-

Carbonyl Carbon (δ ~150 ppm) : The carbonyl carbon of the Boc group.

-

Quaternary & Methyl Carbons (δ ~85 ppm and ~28 ppm) : Signals corresponding to the quaternary and methyl carbons of the tert-butyl group.

-

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved in a two-step sequence starting from 5-nitro-1H-indazole.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole Causality: This step introduces the bromine atom at the C3 position, which is activated for bromination by the heterocyclic ring system. DMF is a suitable polar aprotic solvent for this reaction.

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in DMF dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole.

Step 2: Synthesis of this compound Causality: This step protects the N1 position. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection, and a catalytic amount of 4-dimethylaminopyridine (DMAP) is used to accelerate the reaction.

-

Suspend 3-bromo-5-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM).

-

Add (Boc)₂O (1.2 eq) and DMAP (0.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours. The suspension should become a clear solution as the reaction progresses.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure title compound.

Handling, Storage, and Safety

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet is not widely available, data from structurally related nitro- and bromo-aromatic compounds suggest the following precautions:

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a refrigerator (2 to 8°C) under an inert atmosphere is recommended.[5]

-

Fire & Explosion : The compound contains a nitro group and should be kept away from strong oxidizing agents and excessive heat.

-

First Aid : In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Applications in Drug Discovery

The true utility of this scaffold lies in its capacity for divergent functionalization, enabling the rapid exploration of chemical space.

Caption: Divergent functionalization pathways for the title compound.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an arylboronic acid to the C3 position.

Causality: This palladium-catalyzed reaction cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst. A mixed solvent system is often used to ensure all components remain in solution.[1][2]

-

To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture with stirring at 80-120°C for 2-16 hours (or use microwave irradiation at 140°C for 30-60 minutes).[1][2]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the 3-aryl-indazole product.

Protocol for Nitro Group Reduction

This protocol details the conversion of the C5-nitro group to a C5-amino group.

Causality: Tin(II) chloride is a classic and reliable chemoselective reducing agent for aromatic nitro groups. It is effective in the presence of other reducible functionalities like aryl bromides and the Boc group.[3]

-

Dissolve this compound (1.0 eq) in a solvent such as ethyl acetate or ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

-

Heat the mixture to reflux (typically 60-80°C) and stir for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (~8-9).

-

Filter the resulting mixture through a pad of Celite to remove tin salts, washing the pad with ethyl acetate.

-